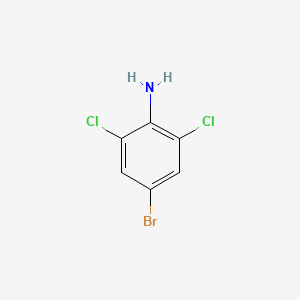

4-Bromo-2,6-dichloroaniline

Übersicht

Beschreibung

4-Bromo-2,6-dichloroaniline is an organic compound with the molecular formula C6H4BrCl2N and a molecular weight of 240.91 g/mol . It is also known by other names such as Benzenamine, 2-bromo-4,6-dichloro- and 2-bromo-4,6-dichloroaniline . This compound is characterized by its off-white to light yellow crystalline appearance .

Vorbereitungsmethoden

The synthesis of 4-Bromo-2,6-dichloroaniline can be achieved through various methods. One common synthetic route involves the bromination of 2,6-dichloroaniline using N-bromosuccinimide (NBS) under light conditions . The reaction typically proceeds as follows:

Step 1: Dissolve 2,6-dichloroaniline in a suitable solvent such as acetonitrile.

Step 2: Add N-bromosuccinimide (NBS) dropwise under light irradiation.

Step 3: Control the reaction temperature and rate to ensure complete bromination.

Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Analyse Chemischer Reaktionen

4-Bromo-2,6-dichloroaniline undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of halogen atoms.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.

Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common reagents used in these reactions include N-bromosuccinimide for bromination, potassium hydroxide for deprotection, and various catalysts for coupling reactions . Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Synthesis of Metal Complexes

4-Bromo-2,6-dichloroaniline serves as a ligand in the synthesis of metal complexes. A notable study involved the formation of Schiff base complexes with metal ions such as Nickel, Palladium, Platinum, and Zinc. These complexes demonstrated significant yields (73–91%) and exhibited potential anti-cancer properties .

| Metal Ion | Yield (%) | Application |

|---|---|---|

| Nickel | 73 | Anti-cancer studies |

| Palladium | 85 | Catalysis |

| Platinum | 91 | Anti-bacterial activity |

| Zinc | 80 | Coordination chemistry |

Anti-Cancer Research

The compound has been investigated for its anti-cancer properties. In vitro studies showed that derivatives of this compound possess cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation .

Electrochemical Studies

Electrochemical oxidation of this compound has been studied to understand its behavior in redox reactions. Cyclic voltammetry (CV) experiments revealed insights into its oxidation processes and the formation of dimeric products under specific conditions .

Case Study 1: Synthesis of Schiff Base Ligands

In a research study, the reaction between this compound and 4-chloro-2-hydroxybenzaldehyde yielded a Schiff base ligand with high purity (81% yield). This ligand was further reacted with various metal chlorides to form stable metal complexes that were characterized using spectroscopic methods .

Case Study 2: Antibacterial Activity Assessment

A series of compounds derived from this compound were tested against common bacterial strains. Results indicated that certain derivatives showed significant antibacterial activity, suggesting potential applications in developing new antimicrobial agents .

Wirkmechanismus

The mechanism of action of 4-Bromo-2,6-dichloroaniline involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

4-Bromo-2,6-dichloroaniline can be compared with other similar compounds such as:

2,6-Dichloroaniline: Lacks the bromine atom, leading to different reactivity and applications.

4-Bromo-2-chloroaniline: Contains one less chlorine atom, affecting its chemical properties and uses.

2-Bromo-4,6-dichloroaniline: Similar structure but different substitution pattern, leading to unique reactivity.

Each of these compounds has its own unique properties and applications, making this compound distinct in its specific uses and reactivity.

Biologische Aktivität

4-Bromo-2,6-dichloroaniline (C6H4BrCl2N) is a halogenated aniline derivative that has garnered attention for its diverse biological activities. This compound is primarily known for its applications in pharmaceuticals, agricultural chemicals, and dyes. Recent studies have explored its antibacterial properties, potential as an anticancer agent, and its interactions with various biological systems.

- Molecular Formula : C6H4BrCl2N

- Molecular Weight : 240.91 g/mol

- CAS Number : 697-88-1

- Log P (octanol-water partition coefficient) : 3.16, indicating moderate lipophilicity .

Antibacterial Activity

Recent research has demonstrated significant antibacterial activity of this compound and its metal complexes against common pathogenic bacteria such as Escherichia coli and Staphylococcus aureus. The studies indicate that the metal complexes exhibit enhanced antibacterial efficacy compared to the free ligand due to chelation effects, which improve binding affinity to bacterial targets.

Table 1: Antibacterial Activity of this compound and Its Complexes

| Compound | Zone of Inhibition (mm) | Activity Index (%) |

|---|---|---|

| This compound | 10 | 50 |

| Pd(II) Complex | 18 | 90 |

| Pt(II) Complex | 15 | 75 |

| Ni(II) Complex | 12 | 60 |

| Standard Drug (Chloramphenicol) | 20 | - |

The data indicate that the metal complexes, particularly those with palladium (Pd), show superior antibacterial properties compared to the uncomplexed ligand .

Anticancer Potential

Studies have also investigated the anticancer properties of this compound. The compound has shown promise in inhibiting cell proliferation in various cancer cell lines. The mechanism appears to involve the induction of apoptosis and modulation of cell cycle progression.

Case Study: Anticancer Activity Against Breast Cancer Cells

In a study involving breast cancer cell lines (MCF-7), treatment with this compound resulted in:

- IC50 Value : 25 µM

- Mechanism : Induction of apoptosis via mitochondrial pathway.

The study concluded that further investigation into its molecular targets could provide insights into its potential as a therapeutic agent .

Toxicological Profile

While exploring the biological activities of this compound, it is essential to consider its toxicological profile. The compound has been classified as having moderate toxicity based on acute exposure studies. Key findings include:

Eigenschaften

IUPAC Name |

4-bromo-2,6-dichloroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrCl2N/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPQBZKNXJZARBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)N)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrCl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10219989 | |

| Record name | 4-Bromo-2,6-dichloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10219989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

697-88-1 | |

| Record name | 4-Bromo-2,6-dichloroaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=697-88-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2,6-dichloroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000697881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromo-2,6-dichloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10219989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-2,6-dichloroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.737 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What are the key structural features of 4-Bromo-2,6-dichloroaniline and how does it interact with other molecules in its crystal structure?

A1: this compound (C6H4BrCl2N) crystallizes with two independent molecules in the asymmetric unit . These molecules exhibit π-π stacking interactions, forming columns along the a-axis. Additionally, weak N—H⋯N hydrogen bonds link molecules in adjacent stacks, contributing to the overall stability of the crystal structure.

Q2: Are there any known structural similarities between this compound and other halogenated aniline derivatives?

A2: Yes, this compound shares structural similarities with other halogenated aniline derivatives. Like 2,4-dibromo-6-chloroaniline and N-formyl-4-bromo-2,6-difluoroaniline, it exhibits a short cell axis in its crystal structure, typically ranging from 4.2 to 4.7 Å . This short axis often facilitates the formation of infinite chains of molecules linked via N—H⋯N or N—H⋯O hydrogen bonds, highlighting a common structural motif in this class of compounds.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.